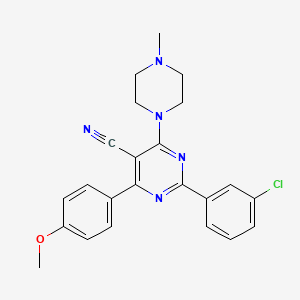

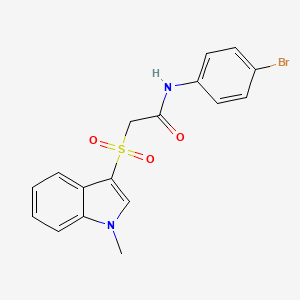

![molecular formula C28H25N5O5S B2542919 N-[(2-methoxyphenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1043868-34-3](/img/structure/B2542919.png)

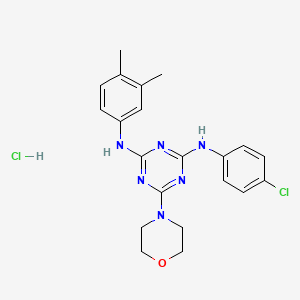

N-[(2-methoxyphenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-[(2-methoxyphenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The presence of a methoxyphenyl group, a nitrophenyl moiety, and an imidazoquinazolinone core suggests potential pharmacological properties, which could include analgesic, anti-inflammatory, and hypolipidemic activities, as indicated by the related compounds discussed in the provided papers .

Synthesis Analysis

The synthesis of related quinazolinone derivatives typically involves the reaction of an amino or hydrazino group with various aldehydes and ketones. For instance, the synthesis of 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones and 3-(4-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones was achieved by reacting the amino group of the corresponding hydrazino-quinazolinone with different aldehydes and ketones . The starting materials for these syntheses were synthesized from methoxy aniline derivatives. Such synthetic routes could be relevant for the synthesis of the compound , with appropriate modifications to introduce the nitrophenylmethylsulfanyl and propanamide groups.

Molecular Structure Analysis

The molecular structure of the compound includes an imidazoquinazolinone core, which is a fused heterocyclic system that can impact the molecule's binding to biological targets. The presence of a nitro group could confer electron-withdrawing properties, while the methoxy and sulfanyl groups could influence the molecule's lipophilicity and potential interactions with enzymes or receptors .

Chemical Reactions Analysis

The compound's functional groups, such as the methoxy, nitro, and amide, could undergo various chemical reactions. For example, the nitro group could be reduced to an amino group, while the amide could participate in hydrolysis under certain conditions. The sulfanyl group could engage in nucleophilic substitution reactions, which might be relevant for further chemical modifications or bioconjugation studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of heteroatoms and functional groups would affect its solubility, melting point, and stability. The lipophilicity of the molecule, indicated by the presence of methoxy and sulfanyl groups, could be crucial for its absorption and distribution in biological systems. The compound's reactivity could be studied through its interactions with acids, bases, and other reagents, as seen in the synthesis and reactions of related compounds .

Aplicaciones Científicas De Investigación

Synthesis and Biological Properties

Research has focused on the synthesis of quinazoline derivatives and evaluating their biological activities. For example, Markosyan et al. (2008) detailed the synthesis of 3-phenyl- and 3-phenethyl-5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines and their effects on brain monoamine oxidase (MAO) activity and antitumor activities using mouse tumor models, showing moderate therapeutic effects in suppressing tumor growth by 50-60% (Markosyan et al., 2008). This indicates the potential of quinazoline derivatives in neuropharmacology and oncology research.

Antimicrobial and Antifungal Activity

Anisetti et al. (2012) synthesized novel 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4-dihydro-4-quinolinones and demonstrated significant biological activity against standard bacterial and fungal strains (Anisetti et al., 2012). This suggests potential applications in developing antimicrobial and antifungal agents.

Anti-inflammatory and Analgesic Properties

Quinazolinone derivatives have been evaluated for their anti-inflammatory and analgesic activities. Alagarsamy et al. (2011) synthesized novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones and demonstrated significant analgesic and anti-inflammatory activities, with some compounds showing higher potency than the reference standard diclofenac sodium (Alagarsamy et al., 2011). This research points towards the potential use of quinazoline derivatives in pain management and inflammatory conditions.

Antitumor Activities

Compounds structurally related to quinazolines have shown promising antitumor activities. Li et al. (2018) synthesized novel 2,4-substituted quinazoline derivatives containing benzimidazole and evaluated their antitumor activities against human gastric and breast cancer cell lines, with some compounds displaying moderate to potent antitumor activities (Li et al., 2018). This suggests a potential avenue for cancer research focusing on quinazoline derivatives as therapeutic agents.

Propiedades

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-3-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N5O5S/c1-38-24-9-5-2-6-19(24)16-29-25(34)15-14-23-27(35)32-26(30-23)21-7-3-4-8-22(21)31-28(32)39-17-18-10-12-20(13-11-18)33(36)37/h2-13,23H,14-17H2,1H3,(H,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMBMIGEVLTKAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-methoxyphenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

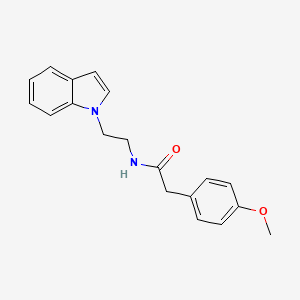

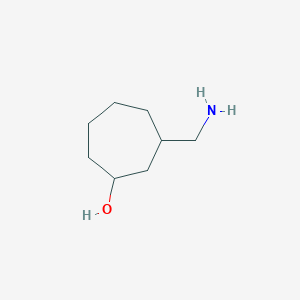

![4-[Methyl(4-methylphenyl)amino]benzaldehyde](/img/structure/B2542843.png)

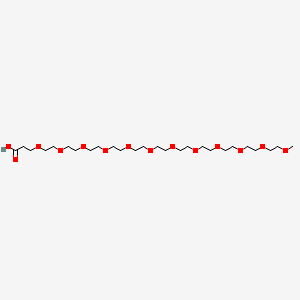

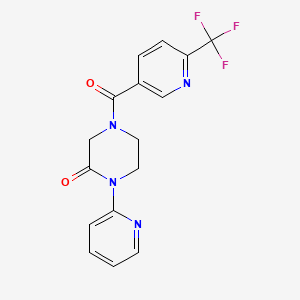

![methyl 4-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2542850.png)

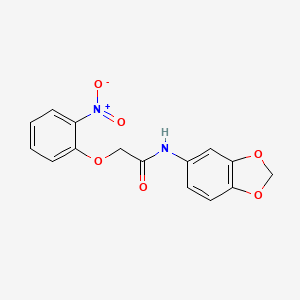

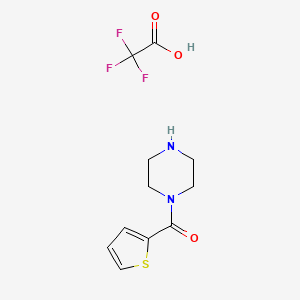

![1-(2-methoxyphenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2542854.png)